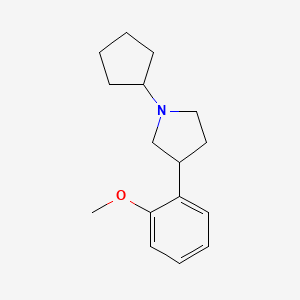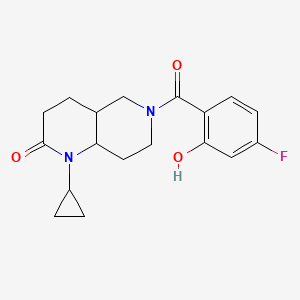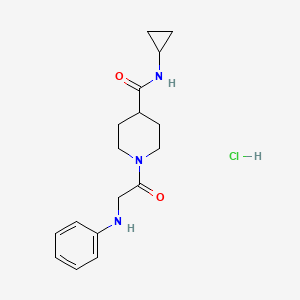![molecular formula C15H19FN2O3 B7632343 N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CFM-2, and it has been extensively studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the proteasome, which is an important cellular complex responsible for the degradation of proteins.
Applications De Recherche Scientifique
CFM-2 has been widely used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, as well as regulatory proteins involved in cell cycle progression, apoptosis, and immune response. Inhibition of the proteasome can lead to the accumulation of these proteins and subsequent cellular dysfunction, making it a potential target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
CFM-2 exerts its inhibitory effect on the proteasome by binding to the active site of the beta subunit of the 20S proteasome. This leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of hydrophobic amino acid residues. CFM-2 also inhibits the caspase-like and trypsin-like activities of the proteasome to a lesser extent.
Biochemical and Physiological Effects
CFM-2 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and reducing the expression of oncogenic proteins. In addition, CFM-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 is a potent and specific inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. It has been extensively used in vitro and in vivo to investigate the effects of proteasome inhibition on cell signaling, gene expression, and protein degradation. However, it is important to note that CFM-2 may have off-target effects and may not fully recapitulate the effects of genetic or pharmacological inhibition of the proteasome.
Orientations Futures
There are several future directions for the study of CFM-2 and its potential applications in scientific research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the effects of proteasome inhibition on the immune system and the potential use of proteasome inhibitors as immunomodulatory agents. Furthermore, the use of proteasome inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of new methods for the delivery of proteasome inhibitors to specific tissues or cells may enhance their therapeutic potential.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 4-fluoro-2-hydroxybenzoic acid with N-(cyclopentyl)prop-2-enamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding CFM-2 as a white solid.
Propriétés
IUPAC Name |
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-10-5-6-12(13(19)9-10)15(21)17-8-7-14(20)18-11-3-1-2-4-11/h5-6,9,11,19H,1-4,7-8H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOBLAFXAZDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCNC(=O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)